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Compound of Interest

Compound Name: ST4206

Cat. No.: B611020 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro binding affinity of ST4206, a

potent and orally active antagonist of the adenosine A2A receptor, for various adenosine

receptor subtypes. The information is compiled from publicly available scientific literature and

presented in a format designed for clarity and ease of use by researchers in pharmacology and

drug development.

Quantitative Data Summary
The following table summarizes the known in vitro binding and functional data for ST4206 at

human adenosine receptors. It is important to note that while data for the A1 and A2A receptors

are available, the binding affinity of ST4206 for the A2B and A3 adenosine receptors has not

been reported in the reviewed literature.
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Receptor
Subtype

Assay Type Parameter Value (nM) Reference

Adenosine A1
Radioligand

Binding
Ki 197 [1]

Adenosine A2A
Radioligand

Binding
Ki 12 [1]

Adenosine A2A
Functional

(cAMP)
IC50 990 [1]

Adenosine A2B
Radioligand

Binding
Ki Not Reported

Adenosine A3
Radioligand

Binding
Ki Not Reported

Experimental Protocols
The following are detailed methodologies representative of the key experiments used to

characterize the binding and functional activity of compounds like ST4206 at adenosine

receptors.

Radioligand Displacement Binding Assay (for A1 and
A2A Receptors)
This protocol describes a competitive radioligand binding assay to determine the binding affinity

(Ki) of a test compound (e.g., ST4206) for the human adenosine A1 and A2A receptors.

1. Materials:

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic

Kidney (HEK293) cells stably expressing the recombinant human adenosine A1 or A2A

receptor.

Radioligands:

For A1 Receptor: [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).
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For A2A Receptor: [³H]-CGS 21680 (2-[p-(2-carboxyethyl)phenethyl-amino]-5'-N-

ethylcarboxamidoadenosine).

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand (e.g.,

10 µM NECA - 5'-N-Ethylcarboxamidoadenosine).

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Scintillation Cocktail.

Glass fiber filters (e.g., Whatman GF/B).

96-well plates.

Cell harvester and liquid scintillation counter.

2. Procedure:

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in the

assay buffer to a final protein concentration of 20-40 µg per well.

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

50 µL of assay buffer (for total binding) or non-specific binding control.

50 µL of various concentrations of the test compound (ST4206).

50 µL of the appropriate radioligand (e.g., ~1-2 nM [³H]-DPCPX for A1 or ~15-30 nM [³H]-

CGS 21680 for A2A).

50 µL of the membrane suspension.

Incubation: Incubate the plates at 25°C for 60-120 minutes with gentle agitation.

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a

cell harvester. Wash the filters three to five times with ice-cold wash buffer to remove

unbound radioligand.
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Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the

bound radioactivity using a liquid scintillation counter.

3. Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) using non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay (for A2A Receptor
Antagonism)
This protocol outlines a functional assay to determine the ability of a test compound (e.g.,

ST4206) to antagonize the agonist-induced accumulation of cyclic adenosine monophosphate

(cAMP) mediated by the A2A receptor.

1. Materials:

Cell Line: HEK293 or CHO cells stably expressing the human adenosine A2A receptor.

Agonist: NECA or CGS 21680.

Test Compound: ST4206.

cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or LANCE).

Cell Culture Medium: As appropriate for the cell line.

Phosphodiesterase (PDE) Inhibitor: e.g., Rolipram or IBMX, to prevent cAMP degradation.

96-well cell culture plates.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b611020?utm_src=pdf-body
https://www.benchchem.com/product/b611020?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Procedure:

Cell Seeding: Seed the cells into 96-well plates and grow them to 80-90% confluency.

Pre-incubation with Antagonist: Wash the cells with serum-free medium and then pre-

incubate them with various concentrations of the test compound (ST4206) in the presence of

a PDE inhibitor for 15-30 minutes at 37°C.

Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80

concentration to elicit a robust response) to the wells and incubate for an additional 15-30

minutes at 37°C.

Cell Lysis and cAMP Measurement: Terminate the reaction and lyse the cells according to

the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP levels using

the chosen detection method (e.g., HTRF, ELISA).

3. Data Analysis:

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of

the antagonist (ST4206) concentration.

Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of

the agonist-induced cAMP production, using non-linear regression analysis.

Visualizations
Experimental Workflows
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Caption: Workflow for Radioligand Binding Assay.
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Caption: Workflow for cAMP Functional Assay.
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Caption: Adenosine Receptor Signaling Pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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